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Compound of Interest

Compound Name: 2-Nitrocyclohexanone

Cat. No.: B1217707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 2-
nitrocyclohexanone, a phenomenon of significant interest in organic chemistry and relevant to

drug development due to its influence on molecular reactivity, polarity, and binding interactions.

The presence of a strongly electron-withdrawing nitro group at the α-position dramatically

influences the tautomeric equilibrium compared to unsubstituted cyclohexanone.

The Tautomeric Equilibrium
2-Nitrocyclohexanone exists as an equilibrium mixture of its keto and enol forms. The

equilibrium is dynamic and can be influenced by various factors, including the solvent, pH, and

temperature. The α-nitro group significantly impacts the acidity of the α-hydrogen and the

stability of the resulting enolate and enol forms.[1][2][3]

Caption: Keto-enol tautomerism of 2-Nitrocyclohexanone.

Quantitative Analysis of the Tautomeric Equilibrium
The tautomeric equilibrium of 2-nitrocyclohexanone in aqueous solution has been

quantitatively characterized by determining the acidity constants (pKa) of both the keto (KH)

and enol (EH) forms, as well as the tautomeric equilibrium constant (KT).[1][2]
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Table 1: Tautomeric and Acidity Constants for 2-Nitrocyclohexanone in Aqueous Solution at

25°C[1][2]

Parameter Value Description

pKa(KH) 5.97
Acidity constant of the keto

form

pKa(EH) 4.78
Acidity constant of the enol

form

pKT 1.19

Negative logarithm of the keto-

enol equilibrium constant

([enol]/[ketone])

The equilibrium constant for the keto-enol tautomerism is derived from the acidity constants of

the keto and enol forms using the relationship: pKT = pKa(KH) - pKa(EH).[1][2] A pKT of 1.19

indicates that the keto form is the major tautomer in aqueous solution.[1][2] The presence of

the α-nitro substituent has a dramatic effect on these values when compared to unsubstituted

cyclohexanone.[1][2]

Solvent Effects
The position of the keto-enol equilibrium is highly dependent on the solvent.[4][5][6] While

quantitative data for a wide range of organic solvents is not readily available in the primary

search results, the literature indicates that the enol content can be significant and is influenced

by solvent polarity and hydrogen bonding ability.[5] In aprotic solvents, the tautomerization is

catalyzed by bases and inhibited by acids.[4][6] The so-called "spontaneous" reaction in

solvents like cyclohexane appears to be due to autocatalysis.[4][6] Linear solvation energy

relationships (LSER) of the Kamlet-Taft type have been used to account for the observed

solvent effects on the reaction rates.[4][6]

Table 2: Tautomeric Constants (KT) of 2-Nitrocyclohexanone in Various Organic Solvents
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Solvent KT ([enol]/[keto])

Cyclohexane
Data not explicitly found in provided search

results

Carbon Tetrachloride
Data not explicitly found in provided search

results

Chloroform
Data not explicitly found in provided search

results

Dichloromethane
Data not explicitly found in provided search

results

Acetonitrile
Data not explicitly found in provided search

results

Note: While the supplementary material of a cited paper likely contains this data, it was not

directly accessible.[7] The general trend is that more polar solvents tend to stabilize the more

polar keto form.

Catalysis of Tautomerization
The interconversion between the keto and enol forms is catalyzed by both acids and bases.[3]

[8][9]

In the presence of an acid, the carbonyl oxygen of the keto form is protonated, increasing the

acidity of the α-hydrogen. A subsequent deprotonation by a base (e.g., water) leads to the

formation of the enol.

Keto Tautomer C=O Protonated Keto C=O+-H+ H+

- H+
Enol Tautomer C=C-OH- H+

+ H+

Click to download full resolution via product page

Caption: Acid-catalyzed keto-enol tautomerization.
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Under basic conditions, a base removes the acidic α-hydrogen from the keto form to generate

a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol.

Keto Tautomer α-C-H Enolate Anion O-- H+

+ H+
Enol Tautomer C=C-OH+ H+

- H+

Click to download full resolution via product page

Caption: Base-catalyzed keto-enol tautomerization.

Experimental Protocols
The study of keto-enol tautomerism in 2-nitrocyclohexanone primarily employs spectroscopic

techniques.

This method is used to measure the rate of conversion from the enol to the keto form.

Objective: To determine the ketonization rate constant of 2-nitrocyclohexanone.

Materials:

2-Nitrocyclohexanone (2-NCH)

Hydrochloric acid (HCl) solutions of varying concentrations

Sodium hydroxide (NaOH) solutions of varying concentrations

Various buffer solutions

Sodium bisulfite (NaHSO3) solution

Sodium chloride (NaCl) for maintaining ionic strength

UV-Vis Spectrophotometer

Thermostatted cell holder (25 °C)

Standard laboratory glassware
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Procedure:

Preparation of Solutions: Prepare stock solutions of 2-NCH, HCl, NaOH, buffers, and

NaHSO3 in deionized water. Prepare a series of reaction solutions with varying pH by mixing

appropriate amounts of acid, base, or buffer solutions. Maintain a constant ionic strength

(e.g., 0.4 mol dm-3) using NaCl.[1][2]

Spectrophotometric Measurement:

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the enol

form.

Equilibrate the reaction solution (containing acid, base, or buffer and NaHSO3) in a

thermostatted cuvette at 25 °C.[1][2]

Initiate the reaction by injecting a small aliquot of a stock solution of 2-NCH (predominantly

in the enol form, which can be prepared by dissolving in a suitable solvent and allowing

equilibrium to be established) into the cuvette.

Immediately start recording the absorbance at λmax as a function of time. The absorbance

will decrease as the enol converts to the keto form.

Role of NaHSO3: Sodium bisulfite is used as a scavenger for the keto form.[1][2] It reacts

rapidly with the ketone, effectively removing it from the equilibrium and allowing for the

unidirectional measurement of the enol-to-keto conversion.

Data Analysis:

The observed rate constants (kobs) for the ketonization reaction are obtained by fitting the

absorbance versus time data to a first-order exponential decay function.

By plotting kobs against the concentration of H+ or OH-, the catalytic constants for the

acid- and base-catalyzed reactions can be determined.

A rate-pH profile can be constructed to determine the pKa of the enol form (pKaEH).[1][2]
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The pKa of the keto form can be determined directly from the UV-Vis spectra of 2-NCH

recorded at different pH values.[1][2] By monitoring the change in absorbance at a wavelength

where the keto form and its conjugate base (the enolate) have different molar absorptivities as

a function of pH, the pKa can be calculated using the Henderson-Hasselbalch equation.

Sample Preparation

Spectroscopic Measurement

Data Analysis

Prepare 2-NCH solutions
at various pH values

Record UV-Vis spectra Record 1H NMR spectra

Determine ketonization
rate constants

Calculate pKa values
and pKT

Click to download full resolution via product page

Caption: General experimental workflow for studying keto-enol tautomerism.

While less detailed in the provided search results for 2-nitrocyclohexanone specifically, ¹H

NMR spectroscopy is a powerful technique for directly observing and quantifying the ratio of

keto and enol tautomers in solution.[10][11][12] The keto and enol forms will have distinct

proton signals. By integrating the signals corresponding to each tautomer, their relative

concentrations can be determined, and the equilibrium constant can be calculated.[10][11]

Key Spectroscopic Features:

¹H NMR: The enol form will show a characteristic signal for the enolic proton (-OH), typically

in the downfield region. The α-proton of the keto form will have a different chemical shift

compared to the vinylic proton of the enol form.
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IR Spectroscopy: The keto form will exhibit a strong C=O stretching vibration (typically

around 1715 cm⁻¹ for a cyclohexanone).[13] The enol form will show a C=C stretching band

and a broad O-H stretching band.

Conclusion
The keto-enol tautomerism of 2-nitrocyclohexanone is a well-defined system where the α-

nitro group plays a crucial role in influencing the acidity of the tautomers and the position of the

equilibrium. The equilibrium is sensitive to the surrounding environment, particularly the solvent

and pH. A thorough understanding of this tautomerism is essential for predicting the chemical

behavior of 2-nitrocyclohexanone and related compounds in various applications, including

as intermediates in organic synthesis and in the design of bioactive molecules. The

experimental protocols outlined provide a robust framework for the quantitative investigation of

this important chemical phenomenon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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